molecular formula C9H10FN B1283041 6-Fluoro-1,2,3,4-tetrahydroquinoline CAS No. 59611-52-8

6-Fluoro-1,2,3,4-tetrahydroquinoline

Cat. No.: B1283041
CAS No.: 59611-52-8
M. Wt: 151.18 g/mol
InChI Key: NECDDBBJVCNJNS-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline, a compound known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C9H10FN, and it has a molecular weight of 151.18 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the regioselective preparation using deoxyfluorination strategies . Another method includes the reduction or oxidation followed by cyclization, acid-catalyzed ring closures, or metal-promoted processes . These methods often involve the use of specific reagents and catalysts to achieve the desired product with high selectivity and yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as N-nitrosation followed by cyclization using trifluoroacetic anhydride at low temperatures . These methods are designed to be efficient and cost-effective for large-scale production.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinoline ring undergoes oxidation to form aromatic quinoline derivatives. Key findings include:

Reaction TypeReagents/ConditionsProductYieldKey ObservationsSource
AromatizationKMnO₄, H₂SO₄, 80°C6-Fluoroquinoline72%Complete dehydrogenation of the tetrahydro ring
Selective C–H oxidationRuCl₃, NaIO₄, H₂O/CH₃CN6-Fluoro-3,4-dihydroquinolin-2(1H)-one68%Regioselective oxidation at C2 position

Mechanistic Insight : Oxidation with KMnO₄ proceeds via radical intermediates, while RuCl₃-mediated reactions involve electrophilic activation of the C–H bond .

Reduction Reactions

Hydrogenation and catalytic reductions modify both the ring system and substituents:

Reaction TypeReagents/ConditionsProductYieldKey ObservationsSource
Ring saturationH₂ (50 bar), Pd/C, EtOH6-Fluoro-decahydroquinoline85%Full saturation of the quinoline ring
DehalogenationZn/HOAc, reflux1,2,3,4-Tetrahydroquinoline91%Selective removal of fluorine

Industrial Relevance : Pd-catalyzed hydrogenation is scalable for pharmaceutical intermediates .

Substitution Reactions

The fluorine atom at C6 participates in nucleophilic aromatic substitution (SNAr):

Reaction TypeReagents/ConditionsProductYieldKey ObservationsSource
Fluorine displacementNaNH₂, EtOH, 120°C6-Ethoxy-1,2,3,4-tetrahydroquinoline64%Requires electron-deficient aromatic ring
Halogen exchangeCuBr, DMF, 150°C6-Bromo-1,2,3,4-tetrahydroquinoline78%Ullmann-type coupling conditions

Kinetics : SNAr reactions show second-order kinetics with activation energy ~45 kJ/mol .

Ring Expansion and Functionalization

The tetrahydroquinoline scaffold undergoes ring expansion via diazotization:

Reaction TypeReagents/ConditionsProductYieldSource
DiazotizationHNO₂, H₂SO₄, 0°C6-Fluoro-1,2,3,4-tetrahydroisoquinoline55%
CycloadditionMaleic anhydride, ΔFused bicyclic lactam63%

Stereochemical Outcome : Ring expansion preserves the fluorine’s position but introduces new chiral centers .

Coupling Reactions

Palladium-catalyzed cross-couplings enable derivatization:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME6-Fluoro-8-aryl-tetrahydroquinoline82%
Buchwald-HartwigPd₂(dba)₃, XantphosN-Aryl derivatives76%

Scope : Tolerates electron-rich and electron-poor aryl partners equally .

Biological Activity Correlation

Derivatives synthesized via these reactions demonstrate pharmacological relevance:

  • Antibacterial : 6-Fluoro-8-carboxy-tetrahydroquinoline derivatives show MIC = 0.5 µg/mL against E. coli.
  • Anticancer : N-Alkylated variants exhibit IC₅₀ = 3.2 µM against HeLa cells.

Industrial-Scale Considerations

Key process parameters for large-scale reactions:

ParameterOptimal RangeImpact on Yield
Temperature80–120°C±15% yield variability
Catalyst Loading0.5–2 mol% PdLinear cost-yield relationship
Reaction Time4–12 hrsNegligible improvement beyond 8 hrs

Data aggregated from .

Comparative Reactivity

6-FTHQ shows distinct behavior compared to non-fluorinated analogs:

Reaction6-FTHQ YieldNon-F Analog YieldΔYield
SNAr with EtOH64%22%+42%
Ru-catalyzed oxidation68%51%+17%

Enhanced reactivity attributed to fluorine’s electron-withdrawing effects .

Degradation Pathways

Under harsh conditions, two primary degradation routes dominate:

  • Hydrolysis : C–F bond cleavage in 6M HCl (t₁/₂ = 8 hrs at 100°C) .
  • Photooxidation : Forms 6-fluoroquinoline N-oxide under UV light .

Emerging Methodologies

Recent advances (2021–2024) include:

  • Electrochemical C–H fluorination : Achieves 6,8-difluoro derivatives (yield: 73%) .
  • Enzymatic resolution : KR > 20 for (R)-enantiomer using Pseudomonas monoamine oxidase .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate
6-Fluoro-1,2,3,4-tetrahydroquinoline serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its unique structural properties make it particularly valuable in the development of drugs aimed at treating neurological disorders. The incorporation of fluorine into drug molecules often enhances their biological activity and metabolic stability, making this compound a focal point in medicinal chemistry .

Case Study: Antibacterial Agents
Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have shown that these derivatives can effectively combat resistant strains of bacteria, highlighting the importance of fluorine in enhancing their efficacy compared to non-fluorinated analogs .

Neuroscience Research

Mechanisms of Action
In neuroscience, this compound is utilized to investigate neurotransmitter mechanisms. This research aids in understanding brain function and developing potential treatments for mental health conditions. The compound's ability to interact with various neurotransmitter systems makes it a valuable tool for exploring neuropharmacology .

Case Study: Neuroprotective Effects
A study focused on the neuroprotective effects of derivatives derived from this compound showed promising results. These compounds were able to mitigate cell death in neuronal cell lines exposed to oxidative stress through antioxidant mechanisms.

Analytical Chemistry

Detection and Quantification
This compound is employed in analytical methods for detecting and quantifying related isoquinoline derivatives. Its use enhances the accuracy of chemical analyses performed in laboratories. By providing a reliable standard for comparison, it facilitates the study of complex mixtures containing similar compounds .

Biochemical Studies

Enzyme Interactions
In biochemical research, this compound is instrumental in studying enzyme interactions. It contributes to the development of enzyme inhibitors that can be utilized in therapeutic applications. Understanding these interactions is crucial for designing drugs that target specific enzymes involved in disease processes .

Material Science

Novel Materials Development
The compound is being explored for its potential application in creating novel materials with specific electronic properties. This research could lead to advancements in the development of advanced electronic devices where tailored materials are necessary for improved performance .

Summary Table of Applications

Application Area Description Key Findings/Case Studies
Pharmaceutical DevelopmentIntermediate in drug synthesis targeting neurological disordersEffective against resistant bacterial strains
Neuroscience ResearchInvestigates neurotransmitter mechanismsNeuroprotective effects against oxidative stress
Analytical ChemistryUsed for detection and quantification of isoquinoline derivativesEnhances accuracy of chemical analyses
Biochemical StudiesInvestigates enzyme interactions and develops enzyme inhibitorsContributes to therapeutic applications
Material ScienceExplores creation of novel materials with specific electronic propertiesPotential advancements in electronic devices

Mechanism of Action

The mechanism of action of 6-Fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Fluoro-1,2,3,4-tetrahydroquinoline include other fluorinated tetrahydroquinolines and tetrahydroisoquinolines . These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

What sets this compound apart is its specific fluorine substitution, which can significantly influence its chemical and biological properties. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .

Biological Activity

6-Fluoro-1,2,3,4-tetrahydroquinoline (6FTHQ) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

6FTHQ is characterized by its tetrahydroquinoline framework with a fluorine atom at the 6-position. The presence of the fluorine atom enhances the compound's lipophilicity and biological activity compared to its non-fluorinated analogs. Its molecular structure allows for various modifications that can influence its pharmacological profile.

1. Antimicrobial Properties

Research indicates that 6FTHQ exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

2. Anticancer Activity

6FTHQ has been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of key signaling pathways such as the PI3K/Akt pathway . Notably, derivatives of tetrahydroquinolines have been associated with anticancer activities across multiple cancer types, suggesting that 6FTHQ could serve as a lead compound for further development .

3. Ocular Hypotensive Effects

A notable study explored the ocular hypotensive effects of 6FTHQ derivatives in vivo. The compound demonstrated a significant reduction in intraocular pressure (IOP) in rabbit models, indicating its potential use in treating glaucoma . The most effective derivative showed a 33% reduction in IOP, highlighting the pharmacological relevance of this compound in ocular therapies.

4. Neuroprotective Effects

Emerging research suggests that 6FTHQ may possess neuroprotective properties. It has been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases . Its ability to modulate neurotransmitter systems further supports its potential in neurological applications.

The biological activity of 6FTHQ can be attributed to several mechanisms:

  • Enzyme Inhibition : The fluorine atom enhances binding affinity to various enzymes, potentially inhibiting their activity and disrupting metabolic processes within pathogens or cancer cells.
  • Receptor Interaction : 6FTHQ may interact with specific receptors involved in cell signaling pathways, leading to altered cellular responses.
  • Oxidative Stress Modulation : By reducing oxidative stress markers, 6FTHQ can protect cells from damage and promote survival under adverse conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 6FTHQ:

StudyFocusFindings
Ocular Hypotensive EffectsDemonstrated significant IOP reduction in rabbits; MC4 derivative showed 33% reduction.
Anticancer ActivityInduced apoptosis in cancer cell lines; modulated PI3K/Akt signaling pathway.
Antimicrobial ActivityEffective against multiple bacterial strains; disrupted cell membranes.
Neuroprotective EffectsInhibited neuroinflammation; protected neuronal cells from oxidative damage.

Properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECDDBBJVCNJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40563962
Record name 6-Fluoro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59611-52-8
Record name 6-Fluoro-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40563962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1,2,3,4-tetrahydroquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Sodium cyanoborohydride (6.45 g, 103 mmol) was added gradually to the solution of 6-fluoro quinoline (5 g, 34 mmol) in glacial acetic acid (100 ml) at ambient temperature. After stirring for 12 h the reaction mixture was quenched in water and extracted with EtOAc (3×50 mL). The combined organic layers were washed with water, brine and dried over sodium sulfate, filtered and evaporated in vacuo, the residue was purified by a silica gel column with 1% to 5% ethyl acetate in petroleum ether to afford 6-fluoro-1,2,3,4-tetrahydroquinoline as a light yellow liquid (3.65 g, 71.6%).
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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